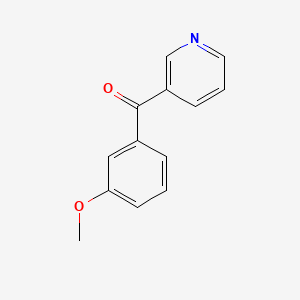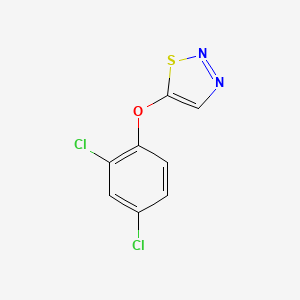
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is a chemical compound with the molecular formula C8H4Cl2N2OS . It is a derivative of the thiadiazole group of compounds . Thiadiazole derivatives have been the subject of considerable interest in recent years due to their potential as antitumor agents .
Molecular Structure Analysis
The molecular structure of “2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether” is based on the thiadiazole ring, which is a bioisostere of pyrimidine . This allows thiadiazole derivatives to disrupt processes related to DNA replication .Applications De Recherche Scientifique
Anticancer Potential
The synthesis of 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether has led to investigations into its anticancer properties. Researchers have evaluated its effects on cancer cell lines, such as MCF-7 cells. Preliminary studies suggest that this compound may exhibit promising activity against cancer cells .
Antimicrobial Activity
The same compound has been explored for its antimicrobial potential. It shows promise in inhibiting the growth of various microorganisms, including bacteria and fungi. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for novel antimicrobial agents .
Antioxidant Properties
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether possesses antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This compound’s antioxidant potential makes it relevant for applications in health and disease prevention .
Immunostimulating Effects
Some derivatives of this compound have been identified as immunostimulants. Immunostimulators enhance the immune response, potentially aiding in the treatment of immune-related disorders or as adjuvants in vaccines. Further research is needed to explore this aspect fully .
Drug Development
Researchers have synthesized related compounds with simpler structures while maintaining the central 2-aminothiazole core. These simplified molecules exhibit more suitable drug-like properties. Such modifications pave the way for potential drug development based on the 2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether scaffold .
Macrofilaricides for Filarial Infections
In a related context, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been investigated as novel macrofilaricides for treating human filarial infections. While not directly the same compound, this research highlights the broader interest in thiadiazole derivatives for combating parasitic diseases .
Orientations Futures
Propriétés
IUPAC Name |
5-(2,4-dichlorophenoxy)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2OS/c9-5-1-2-7(6(10)3-5)13-8-4-11-12-14-8/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXJBVVFTMKOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CN=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 1,2,3-thiadiazol-5-yl ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2763524.png)
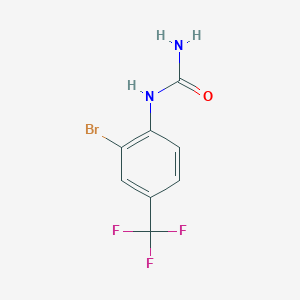
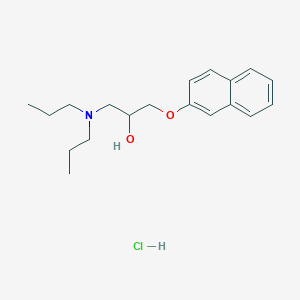
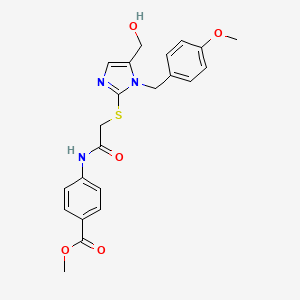
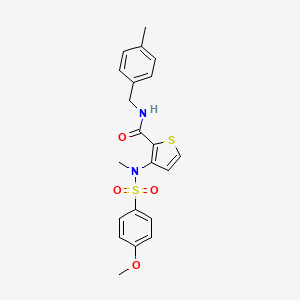
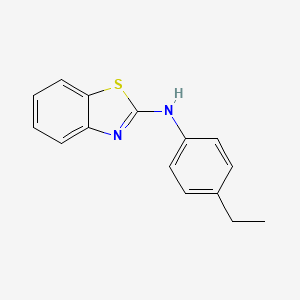

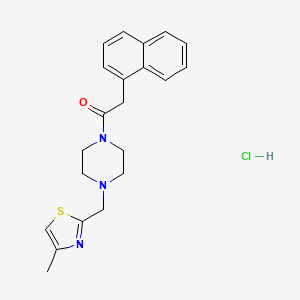
![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione](/img/structure/B2763539.png)
![3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2763540.png)
![1-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)-4-methanesulfonylpiperazine](/img/structure/B2763541.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)
